(2S)-2-(Methylamino)propan-1-OL

Catalog No.
S1912035
CAS No.
40916-73-2
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(Methylamino)propan-1-OL

CAS Number

40916-73-2

Product Name

(2S)-2-(Methylamino)propan-1-OL

IUPAC Name

(2S)-2-(methylamino)propan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m0/s1

InChI Key

PXWASTUQOKUFKY-BYPYZUCNSA-N

SMILES

CC(CO)NC

Canonical SMILES

CC(CO)NC

Isomeric SMILES

C[C@@H](CO)NC

(2S)-2-(Methylamino)propan-1-OL has the molecular formula C4H11NO and features both a secondary amine and a primary alcohol functional group. This unique structure contributes to its reactivity and versatility in various chemical processes. The compound is primarily used as an intermediate in organic synthesis, facilitating the production of more complex molecules .

  • Oxidation: The primary alcohol group can be oxidized to form (2S)-2-(Methylamino)propanal using oxidizing agents such as pyridinium chlorochromate or chromium trioxide.
  • Reduction: It can be further reduced to (2S)-2-(Methylamino)propan-1-amine using strong reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Reaction TypeReagents
OxidationPyridinium chlorochromate, Chromium trioxide
ReductionSodium borohydride, Lithium aluminum hydride
SubstitutionThionyl chloride, Phosphorus tribromide

(2S)-2-(Methylamino)propan-1-OL exhibits various biological activities due to its functional groups. It can participate in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in biochemical pathways. Its secondary amine structure allows for interactions with biological targets, potentially influencing enzymatic activities or receptor binding .

The synthesis of (2S)-2-(Methylamino)propan-1-OL can be achieved through several methods:

  • Reduction of (2S)-2-(Methylamino)propanal: This method typically employs sodium borohydride or lithium aluminum hydride as reducing agents in inert solvents like tetrahydrofuran under controlled temperature conditions.
  • Catalytic Hydrogenation: In industrial settings, the compound is often produced through catalytic hydrogenation of (2S)-2-(Methylamino)propanal using metal catalysts such as palladium on carbon under high pressure and temperature .

(2S)-2-(Methylamino)propan-1-OL serves multiple purposes across different fields:

  • Organic Synthesis: It acts as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: Due to its biological activity, it is used in studies exploring enzyme mechanisms and receptor interactions.
  • Chemical Industry: Utilized in the production of specialty chemicals and fine chemicals .

Research indicates that (2S)-2-(Methylamino)propan-1-OL interacts with various biological systems. Its ability to form hydrogen bonds enhances its solubility and reactivity within biological environments. Studies have explored its potential effects on neurotransmitter systems due to its amine structure, indicating possible implications in neuropharmacology .

Several compounds share structural similarities with (2S)-2-(Methylamino)propan-1-OL. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Amino-2-methyl-1-propanolAmino alcoholExhibits different reactivity due to an additional methyl group .
2-MethylaminoethanolAmino alcoholSmaller chain length affecting solubility and reactivity .
3-Aminopropan-1-olAmino alcoholDifferent position of the amine group leading to varied biological activity .

Uniqueness of (2S)-2-(Methylamino)propan-1-OL

What sets (2S)-2-(Methylamino)propan-1-OL apart from these similar compounds is its specific stereochemistry and the presence of both a secondary amine and a primary alcohol. This combination allows for unique reactivity patterns and interactions within biological systems that may not be present in other related compounds.

XLogP3

-0.5

Sequence

A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

(2S)-2-(methylamino)propan-1-ol

Dates

Modify: 2023-08-16

Explore Compound Types